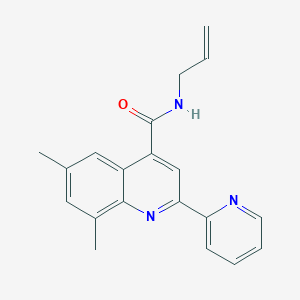

N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Übersicht

Beschreibung

"N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide" is a compound of interest due to its potential applications in various fields of chemistry and biology. This document focuses on the scientific aspects of its introduction, excluding drug use, dosage, side effects, and applications.

Synthesis Analysis

The synthesis of quinoline derivatives, such as "N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide," often involves the formation of complex heterocyclic structures through intramolecular cyclization and subsequent oxidation processes. A general method for preparing C-2 pyridyl substituted 4,6-dimethyl(tetrahydro)quinolines, starting from homoallylamines derived from allylation Grignard reaction of aldimines, has been developed. This approach highlights the use of acid-mediated intramolecular cyclization followed by an aromatization process to achieve the desired quinoline derivatives (Méndez et al., 2001).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including "N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide," is characterized by the presence of a quinoline core substituted at various positions to modulate its chemical and physical properties. Structural elucidation techniques such as NMR, IR, and mass spectrometry play a crucial role in confirming the configurations of these compounds. The synthesis route often involves the creation of diastereoisomeric mixtures, with the possibility of isolating major diastereoisomers for detailed structural analysis (Méndez et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of "N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide" and similar compounds involves various reactions including allylic alkylation and dearomatization processes. These reactions are pivotal in the synthesis of nitrogen-containing heterocycles, where heteroarenes serve as bis-nucleophiles. Such chemical transformations are facilitated by the presence of functional groups that can undergo nucleophilic addition or electrophilic substitution, thereby extending the utility of quinoline derivatives in synthetic chemistry (Zhang et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Building Blocks in Heterocyclic Synthesis : The compound has been utilized in the synthesis of tetrahydroquinolines, which are significant in heterocyclic chemistry and medicinal chemistry. This process involves mediated-acid intramolecular cyclisation and oxidation, demonstrating the compound's utility in creating complex natural N-heterocycles (Méndez et al., 2001).

Biological and Pharmacological Research

Antitumor and Antimicrobial Activities : Quinoline derivatives, including structures related to N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide, have been explored for their antitumor and antimicrobial activities. They serve as key molecules for synthesizing agents with potential medical benefits, especially in cancer drug discovery (Solomon & Lee, 2011).

Antitubercular Agents : Variants of the compound have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment research (Kantevari et al., 2011).

Inhibitors in Cancer Research : Derivatives of the compound have been developed as selective inhibitors of specific enzymes, such as ataxia telangiectasia mutated (ATM) kinase, indicating their application in probing enzyme inhibition in vivo for cancer research (Degorce et al., 2016).

Imaging in Medical Diagnostics : Some quinoline-2-carboxamide derivatives have been labeled for potential use in positron emission tomography (PET) imaging for assessing peripheral benzodiazepine type receptors, demonstrating the compound's application in diagnostic imaging (Matarrese et al., 2001).

Design of DNA-Intercalating Agents : Phenyl-substituted derivatives of quinoline carboxamides, related to N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide, have been synthesized and evaluated for DNA-intercalating antitumor activity, indicating their potential in designing minimal DNA association agents for cancer treatment (Atwell et al., 1989).

Eigenschaften

IUPAC Name |

6,8-dimethyl-N-prop-2-enyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-4-8-22-20(24)16-12-18(17-7-5-6-9-21-17)23-19-14(3)10-13(2)11-15(16)19/h4-7,9-12H,1,8H2,2-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKGCPMMNQCRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dimethyl-N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)

![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)

![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579977.png)